2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol
Description
2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol is a synthetic organic compound with a complex structure featuring a benzylamino-ethanol backbone substituted with chlorine, methoxy, and pyridinylmethoxy groups. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting adrenergic or neurotransmitter receptors.
Properties
Molecular Formula |
C22H23ClN2O3 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C22H23ClN2O3/c1-27-21-11-17(13-25-14-20(26)18-7-3-2-4-8-18)10-19(23)22(21)28-15-16-6-5-9-24-12-16/h2-12,20,25-26H,13-15H2,1H3 |
InChI Key |
PORXPXAKLCYJJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OCC3=CN=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Steps
-
Formation of the Benzylamine Core
-
Introduction of Functional Groups
-
Nucleophilic Substitution : The pyridin-3-ylmethoxy group may be introduced via displacement of a leaving group (e.g., hydroxyl or halide) on the benzyl ring, utilizing a pyridin-3-ylmethanol derivative under basic conditions.
-
Chlorination/Methoxylation : Substitution patterns (e.g., chloro and methoxy groups) are likely established through electrophilic aromatic substitution or direct methylation reactions.
-
-
Phenylethanol Moiety Integration
-
The phenylethanol group may be synthesized separately (e.g., via reduction of phenylacetaldehyde) and coupled to the benzylamine core using amide bond formation or reductive amination.
-
Reaction Mechanisms
The compound’s synthesis involves several key mechanistic processes:
Reductive Amination
-
Mechanism : Formation of an imine intermediate via condensation of an aldehyde and amine, followed by selective reduction to the amine product.
-
Conditions : Mild reducing agents (e.g., sodium cyanoborohydride) in protic solvents like methanol or ethanol.
Nucleophilic Aromatic Substitution
-
Mechanism : Displacement of a leaving group (e.g., hydroxyl) on an electron-deficient aromatic ring by a nucleophile (e.g., pyridin-3-ylmethoxide).
-
Conditions : High-temperature reactions with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃).
Electrophilic Substitution
-
Mechanism : Directed substitution of hydrogen atoms on the benzyl ring by electrophiles (e.g., Cl⁺ or CH₃⁺).
-
Conditions : Lewis acids (e.g., AlCl₃) and chlorinating/methylating agents.
Structural Comparisons and Analogues
The compound shares structural motifs with several pharmacologically active molecules.
Table 2: Structural Comparison
(Note: Comparison based on structural motifs from patents .)
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The pyridin-3-ylmethoxy group in the target compound introduces a nitrogen-containing aromatic system, which may enhance interactions with enzymes or receptors via π-π stacking or hydrogen bonding. The trifluoromethylphenoxy group in Analog 2 adds strong electron-withdrawing effects, likely stabilizing binding to kinase ATP pockets .
Physicochemical Properties :
- The target compound’s molecular weight (437.90 g/mol) exceeds typical thresholds for oral bioavailability (Rule of Five), suggesting it may require formulation optimization. Analog 1 (376.79 g/mol) falls within a more drug-like range.
- The presence of chlorine and methoxy groups in all analogs contributes to moderate polarity, balancing solubility and membrane permeability.
Analog 2, with its kinase-targeting scaffold, highlights divergent therapeutic pathways .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step nucleophilic substitutions and protecting group strategies, as seen in related pyridine- and benzylamine-containing analogs .
- Diverse Pharmacophore Models: The comparison underscores how minor structural variations (e.g., pyridine vs. fluorobenzyl) can redirect therapeutic applications, emphasizing the need for systematic structure-activity relationship (SAR) studies.
Q & A
Q. Tables for Key Data
| Spectroscopic Data | Key Peaks | Technique |
|---|---|---|
| Pyridinylmethoxy | δ 5.1 ppm (OCH₂), 8.4–8.6 ppm (pyridine) | ¹H NMR |
| Ethanolamine backbone | δ 3.7 ppm (CH₂NH), 1.4 ppm (OH) | ¹H NMR |
| Molecular ion | m/z 429.12 [M+H]⁺ | HRMS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
